N-cyclohexyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
N-Cyclohexyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core fused with a pyrimidine ring, substituted at position 3 with a 4-fluorophenyl group and at position 2 with a sulfanyl-linked acetamide moiety. This compound belongs to a class of pyrimidoindole derivatives investigated for their selective interactions with Toll-Like Receptor 4 (TLR4), a key target in inflammatory and immune disorders . Its structural complexity arises from the combination of electron-withdrawing (4-fluorophenyl) and electron-donating (sulfanyl) groups, which influence both synthetic accessibility and biological activity .
Properties
IUPAC Name |
N-cyclohexyl-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O2S/c25-15-10-12-17(13-11-15)29-23(31)22-21(18-8-4-5-9-19(18)27-22)28-24(29)32-14-20(30)26-16-6-2-1-3-7-16/h4-5,8-13,16,27H,1-3,6-7,14H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISZRSZLSLUSQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the pyrimidoindole core and the subsequent attachment of the cyclohexyl and fluorophenyl groups. Common synthetic routes may involve:
Formation of the Pyrimidoindole Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Fluorophenyl Group: This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Introduction of the Cyclohexyl Group: This step may involve nucleophilic substitution reactions or other suitable methods to attach the cyclohexyl group to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
4-Fluorophenyl vs. 4-Chlorophenyl
- N-Cyclohexyl-2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (): The 4-chloro substituent increases molecular weight (Cl: 35.45 g/mol vs. F: 19.00 g/mol) and lipophilicity (Cl has a higher Hansch π value).
4-Fluorophenyl vs. 3-Methoxyphenyl
- N-(4-Ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (): The 3-methoxy group introduces steric hindrance and electron-donating effects, which may disrupt planar stacking interactions critical for TLR4 binding.
Modifications to the Acetamide Group
Cyclohexyl vs. Trifluoromethoxyphenyl
Cyclohexyl vs. Tert-Butyl
Oxidation State of the Sulfur Atom
Biological Activity
N-cyclohexyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a cyclohexyl group, a pyrimidine core, and a sulfanylacetamide moiety. Its molecular formula is , indicating the presence of fluorine which can enhance biological activity through various mechanisms.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens, thereby disrupting their growth and replication.
- Receptor Modulation : It can potentially modulate receptor functions that are critical for cellular signaling in both microbial and human cells.
- Biofilm Disruption : Studies have suggested that similar compounds exhibit significant activity against biofilms formed by both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Research indicates that this compound shows promising antimicrobial properties. The following table summarizes its effectiveness against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to high activity | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Significant antifungal | |
| Pseudomonas aeruginosa | Moderate activity |
Case Studies
- Antibacterial Efficacy : A study demonstrated that compounds structurally similar to this compound exhibited strong antibacterial effects against biofilms formed by both Gram-positive and Gram-negative bacteria. This suggests potential for development as a therapeutic agent against resistant strains .
- Antifungal Activity : Another investigation highlighted the compound's antifungal properties against Candida albicans, where it was found to disrupt fungal cell membranes effectively . The study indicated an IC50 value comparable to established antifungal agents.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing N-cyclohexyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step organic reactions. For analogous compounds (e.g., pyrimidoindole derivatives), critical steps include:
- Coupling reactions : Use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF to form acetamide bonds .
- Oxidation/Reduction : Controlled oxidation of sulfanyl groups to sulfonyl/sulfinyl derivatives using reagents like 3-chloroperoxybenzoic acid under specific temperatures (e.g., 45°C) .
- Characterization : Intermediates are validated via NMR (1H/13C) and mass spectrometry (MS). Recrystallization in methanol is often used to purify final products .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and functional groups (e.g., fluorophenyl, pyrimidoindole core) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold) and monitor reaction progress .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structurally similar pyrimidoindole derivatives?
- Approach :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl groups) on target binding affinity .
- Computational Modeling : Molecular docking simulations (e.g., using AutoDock Vina) to predict interactions with biological targets like Toll-Like Receptor 4 (TLR4) .
- Dose-Response Assays : Validate activity discrepancies using in vitro models (e.g., enzyme inhibition assays) under standardized conditions .
Q. What methodologies are recommended for identifying the molecular targets and mechanisms of action of this compound?
- Experimental Design :
- X-ray Crystallography : Resolve crystal structures of ligand-target complexes (e.g., using SHELX software for refinement) to identify binding motifs .
- Proteomic Profiling : Employ affinity chromatography coupled with LC-MS/MS to detect interacting proteins in cellular lysates .
- Kinetic Studies : Measure inhibition constants (Ki) and IC50 values to distinguish competitive vs. non-competitive binding modes .
Q. How can reaction yields be optimized during the synthesis of pyrimidoindole-acetamide derivatives?
- Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility and reaction efficiency .
- Catalyst Screening : Test Pd-based catalysts for cross-coupling reactions to reduce side products .
- Temperature Control : Maintain strict thermal regulation (e.g., 45–60°C) during oxidation steps to prevent over-reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
